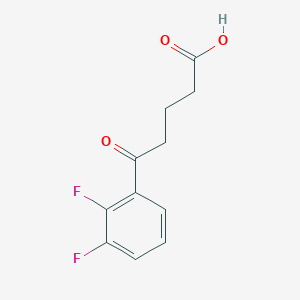

5-(2,3-Difluorophenyl)-5-oxovaleric acid

描述

Contextualization of Oxovaleric Acid Derivatives in Contemporary Organic Chemistry Research

Oxovaleric acids, also known as oxopentanoic acids, are a class of keto acids that feature both a ketone and a carboxylic acid functional group. Specifically, 5-(2,3-Difluorophenyl)-5-oxovaleric acid is a gamma-keto acid (γ-keto acid), where the ketone group is located on the fourth carbon atom relative to the carboxyl group. This structural arrangement makes γ-keto acids exceptionally versatile and valuable intermediates in modern organic synthesis. wikipedia.orggoogle.com

Their utility stems from the presence of two distinct reactive centers, which can be manipulated either independently or in concert to construct more complex molecular architectures. A primary application of γ-keto acids is in the synthesis of five-membered heterocyclic compounds. rsc.orgacs.org Through intramolecular cyclization reactions, they serve as direct precursors to:

γ-Lactones: The reduction of the ketone functionality to a hydroxyl group, followed by acid-catalyzed cyclization (lactonization), yields substituted γ-lactones. These motifs are prevalent in natural products and biologically active molecules. rsc.orgacs.org

Substituted Furans and Dihydrofurans: These can be synthesized from γ-keto acids through various cyclization and dehydration strategies. tandfonline.com

Pyrrolidones and other Nitrogen-containing Heterocycles: By engaging the ketone with an amine source, γ-keto acids can be converted into lactams and other nitrogenous rings, which are core structures in many pharmaceuticals.

The bifunctional nature of these molecules allows them to be key building blocks in the total synthesis of complex targets and in the generation of libraries of compounds for chemical biology and drug discovery. Their industrial applications have been noted in the production of polymers and surface-active agents. google.com

Table 1: Synthetic Applications of γ-Keto Acid Scaffolds

| Precursor | Reaction Type | Product Class | Significance |

|---|---|---|---|

| γ-Keto Acid | Reduction & Intramolecular Cyclization | γ-Lactones | Core of many natural products |

| γ-Keto Acid | Cyclization & Dehydration | Furans / Dihydrofurans | Important heterocyclic building blocks |

| γ-Keto Acid | Reductive Amination & Cyclization | Pyrrolidones (Lactams) | Common structure in pharmaceuticals |

Significance of Fluorinated Aromatic Ketocarboxylic Acids in Synthetic and Mechanistic Studies

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. hokudai.ac.jp When fluorine is introduced into an aromatic ketocarboxylic acid, the resulting compound becomes a highly valuable tool for both synthetic and mechanistic investigations.

Synthetic Significance: Fluorinated aromatic ketocarboxylic acids are prized as synthetic building blocks for several reasons. researchgate.net The presence of fluorine can:

Modulate Lipophilicity and Metabolic Stability: In medicinal chemistry, replacing hydrogen with fluorine often increases a molecule's lipophilicity and blocks sites of metabolic oxidation, enhancing its potential as a drug candidate.

Influence Acidity and Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby functional groups, including the carboxylic acid.

Serve as a Handle for Further Reactions: The carbon-fluorine bond is exceptionally strong, but the fluorine atoms on an aromatic ring can direct electrophilic substitution reactions or participate in nucleophilic aromatic substitution under certain conditions.

The synthesis of these molecules often involves techniques like Friedel-Crafts acylation or the use of organometallic reagents. sapub.org Modern fluorination methods, including the use of electrophilic fluorinating agents like Selectfluor®, allow for the direct introduction of fluorine onto ketone scaffolds, often proceeding through an enol intermediate. sapub.org

Mechanistic Significance: From a mechanistic standpoint, fluorinated compounds are powerful probes for studying reaction pathways. The fluorine atom can act as a reporter group in ¹⁹F NMR spectroscopy, a highly sensitive technique for monitoring reaction progress and identifying intermediates. sapub.org Furthermore, the strong electronic effects of fluorine can be used to probe the electronic demands of a reaction mechanism. For instance, the rate of reactions involving the aromatic ring or the ketone can be systematically studied by varying the position and number of fluorine substituents, providing insight into charge distribution in transition states. nih.gov The study of rhodium-catalyzed arylations of fluorinated ketones, for example, has revealed subtle steric and electronic effects that govern reactivity. brighton.ac.uk

Research Rationale and Scope for this compound

While specific, in-depth research publications on this compound are not widely available in peer-reviewed literature, a clear rationale for its investigation can be constructed based on the principles outlined in the preceding sections. This compound uniquely combines the versatile γ-keto acid scaffold with a specifically substituted difluorinated aromatic ring.

Research Rationale: The primary motivation for synthesizing and studying this compound lies in its potential as a specialized building block for creating novel, high-value molecules, particularly for pharmaceutical and agrochemical applications. The 2,3-difluoro substitution pattern on the phenyl ring is of particular interest. Unlike the more common 4-fluoro or 3,5-difluoro patterns, this ortho- and meta-disubstitution creates a unique electronic and steric environment. This specific substitution can influence the conformation of the molecule and its binding interactions with biological targets.

The research rationale is therefore to use this compound to:

Synthesize Novel Fluorinated Heterocycles: Leverage the γ-keto acid functionality to construct new lactones, lactams, and other ring systems bearing the 2,3-difluorophenyl moiety.

Investigate the Impact of 2,3-Difluoro Substitution: Study how this specific fluorination pattern affects the reactivity of the ketone and carboxylic acid, and the properties of the resulting products.

Develop Advanced Molecular Scaffolds: Use it as a starting material for more complex molecules where the 2,3-difluorophenyl group is a key pharmacophore.

Scope: The scope of research for this compound would involve a systematic exploration of its chemical reactivity. This includes its reduction, oxidation, and cyclization reactions to map out its synthetic utility. A key aspect would be the direct comparison of its reactivity and the properties of its derivatives against isomers with different fluorination patterns. Such studies would provide valuable structure-activity relationship (SAR) data, contributing to a more rational design of fluorinated molecules in various fields of chemical research.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898766-13-7 |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol |

| IUPAC Name | 5-(2,3-difluorophenyl)-5-oxopentanoic acid |

| Synonyms | 2,3-Difluoro-δ-oxobenzenepentanoic acid |

Structure

3D Structure

属性

IUPAC Name |

5-(2,3-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXZFMQBCGRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645326 | |

| Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-13-7 | |

| Record name | 2,3-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2,3 Difluorophenyl 5 Oxovaleric Acid

Established Synthetic Pathways to 5-(2,3-Difluorophenyl)-5-oxovaleric Acid Precursors

The synthesis of the target compound is contingent upon the availability of two key precursors: an activated derivative of 2,3-difluorobenzoic acid and a suitable five-carbon chain derived from valeric acid.

Preparation of 2,3-Difluorobenzoyl Halides

The most common and efficient method for preparing 2,3-difluorobenzoyl halides, particularly 2,3-difluorobenzoyl chloride, involves the reaction of 2,3-difluorobenzoic acid with a halogenating agent. Thionyl chloride (SOCl₂) is widely used for this transformation due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas).

The reaction is typically performed by refluxing the benzoic acid derivative with an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. After the reaction is complete, the excess thionyl chloride is removed by distillation, yielding the crude acyl chloride, which can be purified by vacuum distillation. This method is a standard procedure for converting carboxylic acids to their more reactive acyl chloride counterparts, which are crucial for subsequent acylation reactions.

Synthesis of Valeric Acid Derivatives

For the construction of the 5-oxovaleric acid backbone, glutaric anhydride is the most frequently employed precursor. Glutaric anhydride is a cyclic anhydride that is readily prepared from its corresponding dicarboxylic acid, glutaric acid. mdma.ch The synthesis is a straightforward dehydration reaction, which can be accomplished by heating glutaric acid, sometimes in the presence of a dehydrating agent like acetic anhydride or by simply heating to high temperatures to drive off water. acs.orgresearchgate.net The resulting cyclic anhydride is a stable, crystalline solid that is highly reactive toward nucleophiles and serves as an excellent electrophile in acylation reactions. mdma.ch

Key Bond-Forming Reactions for the Oxovaleric Acid Core

The central step in the synthesis of this compound is the formation of the carbon-carbon bond between the aromatic ring and the valeric acid chain.

Acylation Strategies (e.g., Friedel-Crafts type)

The most direct and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of 1,2-difluorobenzene with glutaric anhydride. The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. wikipedia.org

In this process, the Lewis acid coordinates to one of the carbonyl oxygens of glutaric anhydride, activating it and leading to the formation of a highly electrophilic acylium ion upon ring-opening. The electron-rich 1,2-difluorobenzene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step re-establishes the aromaticity of the ring, yielding the final product. A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. wikipedia.orgyoutube.com However, the ketone product can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. acs.orgmasterorganicchemistry.com The final product is liberated from this complex by an aqueous workup.

Table 1: Typical Reagents and Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Solvent |

|---|---|---|---|

| 1,2-Difluorobenzene | Glutaric anhydride | Aluminum chloride (AlCl₃) | Dichloromethane, 1,2-dichloroethane, or excess substrate |

Alternative Carbon-Carbon Bond Formation Methodologies

While Friedel-Crafts acylation is the predominant method, alternative strategies using organometallic reagents can also be envisioned for the formation of the aryl-ketone bond. These methods are particularly useful when the substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

One such alternative involves the use of an organocadmium reagent. This approach would begin with the preparation of a Grignard reagent, 2,3-difluorophenylmagnesium bromide, from 2,3-difluorobromobenzene. The Grignard reagent is then treated with cadmium chloride (CdCl₂) to form the corresponding di(2,3-difluorophenyl)cadmium. This organocadmium compound can then react with the monoester monoacyl chloride of glutaric acid (e.g., 4-(chloroformyl)butanoic acid methyl ester). Organocadmium reagents are valued for their moderate reactivity; they readily react with highly reactive acyl chlorides but are generally unreactive towards the less reactive ketone product, thus preventing the formation of tertiary alcohol byproducts that can occur with more reactive Grignard or organolithium reagents. mdma.chwikipedia.org

Another approach is the direct reaction of a Grignard reagent with an appropriate glutaric acid derivative. While Grignard reagents typically add twice to esters and acid chlorides, careful control of reaction conditions, such as low temperatures and the use of specific additives, can sometimes allow for the isolation of the ketone. organic-chemistry.orgwisc.edu For instance, reacting 2,3-difluorophenylmagnesium bromide with glutaric anhydride at low temperatures could potentially yield the desired keto-acid after an acidic workup. masterorganicchemistry.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the synthesis of this compound, particularly via the Friedel-Crafts pathway, is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Several key parameters can be adjusted:

Catalyst: While AlCl₃ is standard, other Lewis acids or solid acid catalysts can be employed. The use of heterogeneous catalysts, which can be easily separated and potentially reused, is an area of active research aimed at making the process more environmentally friendly. acs.org

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Chlorinated solvents are common, but solvent-free conditions, where the aromatic substrate is used in excess, can also be effective. chemijournal.com

Temperature: Reaction temperature is a critical variable. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. The optimal temperature must be determined empirically to balance reaction speed and selectivity. researchgate.net

Molar Ratios: The stoichiometry of the reactants and catalyst is vital. As mentioned, a stoichiometric amount of the Lewis acid is often required. The ratio of the aromatic substrate to the acylating agent can be adjusted to optimize conversion and minimize side reactions. chemijournal.com

Systematic studies, sometimes employing methodologies like Response Surface Methodology (RSM), can be used to find the optimal combination of these parameters to achieve the highest possible yield of the desired product. researchgate.net

Table 2: Investigated Parameters for Friedel-Crafts Optimization

| Parameter | Variable | Objective |

|---|---|---|

| Catalyst Loading | Molar equivalents relative to acylating agent | Maximize conversion, minimize waste |

| Temperature | Degrees Celsius (°C) | Balance reaction rate and selectivity |

| Reaction Time | Hours (h) | Ensure complete reaction without product degradation |

| Reactant Ratio | Mole ratio of aromatic to acylating agent | Maximize yield of mono-acylated product |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Difluorobenzoyl chloride |

| 2,3-Difluorobenzoic acid |

| Glutaric acid |

| Glutaric anhydride |

| 1,2-Difluorobenzene |

| Thionyl chloride |

| Aluminum chloride |

| Acetic anhydride |

| 2,3-Difluorophenylmagnesium bromide |

| 2,3-Difluorobromobenzene |

| Cadmium chloride |

| Di(2,3-difluorophenyl)cadmium |

Influence of Catalysts and Reagents on Reaction Efficiency

The choice of catalyst is paramount in a Friedel-Crafts acylation as it directly influences the reaction rate and yield. allstudyjournal.comsigmaaldrich.com Lewis acids are typically employed to activate the acylating agent, glutaric anhydride. sigmaaldrich.com Aluminum chloride (AlCl₃) is a common and powerful Lewis acid catalyst for this transformation. wikipedia.org However, due to the deactivating effect of the two fluorine atoms on the aromatic ring, a stoichiometric amount or even an excess of the catalyst is often necessary to drive the reaction to completion. wikipedia.org

The efficiency of the reaction is also dependent on the purity and reactivity of the starting materials, 1,2-difluorobenzene and glutaric anhydride. The use of high-purity reagents minimizes the formation of side products and simplifies the subsequent purification process.

| Catalyst/Reagent | Role in Reaction | Typical Molar Ratio (to Glutaric Anhydride) | Expected Impact on Efficiency |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 2.5 equivalents | High catalytic activity, promotes formation of acylium ion. |

| 1,2-Difluorobenzene | Aromatic Substrate | 1.0 - 1.5 equivalents | Reactant for electrophilic aromatic substitution. |

| Glutaric Anhydride | Acylating Agent | 1.0 equivalent | Source of the five-carbon acyl group. |

Other Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), can also be used, potentially offering milder reaction conditions, though they may result in lower yields compared to aluminum chloride. organic-chemistry.orgresearchgate.net

Solvent Effects and Reaction Medium Engineering

The selection of a suitable solvent is critical for the success of the Friedel-Crafts acylation. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and the intermediate complexes. Non-polar solvents are often preferred for this reaction. stackexchange.com Carbon disulfide (CS₂) has historically been a solvent of choice due to its inertness and ability to dissolve the reactants. However, due to its toxicity and flammability, alternative solvents are often sought.

Other suitable solvents include nitrobenzene and chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane. stackexchange.com The polarity of the solvent can influence the regioselectivity of the acylation, although with 1,2-difluorobenzene, the substitution pattern is primarily governed by the directing effects of the fluorine atoms. In some cases, using an excess of the aromatic reactant, 1,2-difluorobenzene, can also serve as the solvent. researchgate.net

| Solvent | Polarity | Boiling Point (°C) | Key Considerations |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Non-polar | 46.3 | Good solvent for reactants, but toxic and flammable. |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | 39.6 | Commonly used, good solubility for many organics. |

| 1,2-Dichloroethane | Polar aprotic | 83.5 | Higher boiling point allows for higher reaction temperatures. |

| Nitrobenzene | Polar aprotic | 210.9 | Can facilitate reactions with less reactive substrates. |

Temperature, Pressure, and Reaction Time Kinetics

The kinetics of the Friedel-Crafts acylation are significantly influenced by temperature. The reaction is typically initiated at a low temperature, often around 0 °C, to control the initial exothermic reaction between the Lewis acid and the acylating agent. reddit.com The reaction mixture is then gradually warmed to room temperature or gently heated to ensure the reaction proceeds to completion. researchgate.net

The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and to quench the reaction once the starting material has been consumed.

The reaction is typically carried out at atmospheric pressure. The application of high pressure is not a standard condition for this type of reaction.

| Parameter | Typical Range | Influence on Reaction Kinetics |

|---|---|---|

| Temperature | 0 °C to 60 °C | Higher temperatures increase the reaction rate but may also lead to side product formation. |

| Reaction Time | 2 to 24 hours | Sufficient time is required for the reaction to reach completion. |

| Pressure | Atmospheric | Standard condition for this reaction. |

Advanced Purification and Isolation Techniques for High Purity Compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. This typically involves an aqueous work-up to decompose the catalyst complex, followed by extraction and subsequent purification techniques.

Chromatographic Separations (Column, Flash, Prep-HPLC)

Chromatography is a powerful technique for the purification of organic compounds. orgchemboulder.comwikipedia.org

Column Chromatography : This is a standard method for purifying the crude product. orgchemboulder.comwikipedia.org The crude this compound is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. khanacademy.org A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column. orgchemboulder.com The desired compound, being more polar than some impurities, will move down the column more slowly, allowing for its separation. orgchemboulder.com

Flash Chromatography : This is a modification of column chromatography that uses pressure to force the solvent through the column at a faster rate, significantly reducing the purification time. chromatographydirect.combiotage.combiotage.com It is a widely used technique in modern organic synthesis for the efficient purification of reaction mixtures. hawachhplccolumn.comresearchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For achieving very high purity, preparative HPLC is the method of choice. warwick.ac.uknih.gov This technique uses a high-pressure pump to pass the mobile phase through a column with smaller particle size packing material, leading to a much higher resolution of the components in the mixture. warwick.ac.uk While more expensive and time-consuming for large quantities, it is invaluable for obtaining highly pure samples for analysis or further use. nih.govpeptide.com

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of the crude product. |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Rapid purification of the crude product. chromatographydirect.combiotage.combiotage.com |

| Preparative HPLC | C18-bonded silica | Acetonitrile (B52724)/Water with TFA | Final purification to achieve high purity. warwick.ac.uknih.gov |

Crystallization and Recrystallization Protocols

Crystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.

For this compound, a suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of aromatic ketones and carboxylic acids include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.

The process involves dissolving the impure solid in a minimal amount of the hot solvent to create a saturated solution. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

| Solvent System | Procedure | Expected Outcome |

|---|---|---|

| Ethanol/Water | Dissolve crude product in hot ethanol, add water dropwise until turbidity persists, then cool. | Formation of pure crystals of the target compound. |

| Ethyl Acetate/Hexane | Dissolve crude product in a minimum of hot ethyl acetate, add hexane until the solution becomes cloudy, then allow to cool. | Precipitation of the purified product. |

Distillation and Sublimation Considerations

Distillation : This technique is generally not suitable for the purification of this compound. As a carboxylic acid with a relatively high molecular weight and polarity, it is expected to have a high boiling point and would likely decompose at the temperatures required for distillation, even under vacuum. Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. researchgate.net

Sublimation : Sublimation is a process where a solid transitions directly to a gas phase without passing through a liquid phase. It can be a useful purification technique for compounds that have a sufficiently high vapor pressure at temperatures below their melting point. While some carboxylic acids can be purified by sublimation, it is generally effective for smaller, more volatile compounds. nih.govsemanticscholar.org For this compound, its relatively large size and polar functional groups suggest that it would have a low vapor pressure, making sublimation an inefficient and likely impractical method for purification on a preparative scale.

Chemical Reactivity and Transformational Chemistry of 5 2,3 Difluorophenyl 5 Oxovaleric Acid

Reactivity of the Ketone Carbonyl Group

The ketone group, where a carbonyl is bonded to two carbon atoms, is a site of significant chemical activity, primarily involving reactions at the electrophilic carbonyl carbon.

Reduction Reactions to Secondary Alcohols and Derivatives

The ketone moiety of 5-(2,3-difluorophenyl)-5-oxovaleric acid can be readily reduced to a secondary alcohol, yielding 5-(2,3-difluorophenyl)-5-hydroxypentanoic acid. This transformation is a cornerstone of carbonyl chemistry and is typically achieved using hydride-based reducing agents. fiveable.mescience-revision.co.uk The process involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. science-revision.co.uk

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder, more selective reagent that is often preferred for its compatibility with protic solvents like methanol or ethanol. fiveable.me LiAlH₄ is a much stronger reducing agent and will also reduce the carboxylic acid group; therefore, it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). fiveable.melibretexts.org For the selective reduction of the ketone in the presence of the carboxylic acid, NaBH₄ is the more suitable choice. The reaction first produces an alkoxide intermediate, which is then protonated during an acidic workup to give the final secondary alcohol product. youtube.com

| Reagent | Solvent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 5-(2,3-difluorophenyl)-5-hydroxypentanoic acid | High for ketone over carboxylic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 5-(2,3-difluorophenyl)pentane-1,5-diol | Low (reduces both ketone and carboxylic acid) |

Oxidation Reactions of the Ketone Moiety

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. libretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) under harsh conditions (e.g., heat, strong acid/base), can oxidize ketones. However, this process is typically destructive, involving the cleavage of carbon-carbon bonds adjacent to the carbonyl group, which results in a mixture of carboxylic acid products. libretexts.org

A more synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org In the case of this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The mechanism involves the nucleophilic attack of the peroxy acid on the ketone, followed by the migration of one of the alkyl groups to the oxygen atom. libretexts.org

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the ketone's carbonyl carbon makes it susceptible to attack by nucleophiles. vanderbilt.edu This fundamental reaction, known as nucleophilic addition, can lead to a wide variety of products. For instance, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a tertiary alcohol after an acidic workup.

Carbonyl condensation reactions involve a combination of nucleophilic addition and alpha-substitution steps. openstax.org One carbonyl-containing molecule acts as the nucleophile (after being converted to an enolate by a base), while the other acts as the electrophile. openstax.org this compound possesses acidic protons on the carbon atom alpha to the ketone group (C4). In the presence of a base, it can form an enolate ion. This enolate can then, in principle, react with another molecule of the ketoacid in a self-condensation reaction, such as an Aldol condensation. However, such intramolecular or intermolecular reactions can be complex and may lead to a mixture of products. vanderbilt.eduopenstax.org A more controlled approach involves a mixed condensation reaction, where the enolate of this compound reacts with a different carbonyl compound that cannot form an enolate itself (e.g., formaldehyde or benzaldehyde). openstax.org

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is another versatile functional handle on the molecule, readily undergoing conversion to a variety of important derivatives.

Derivatization to Esters, Amides, and Anhydrides

Esters: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction produces an ester and water. To drive the equilibrium toward the product side, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Amides: Amides are typically synthesized by reacting the carboxylic acid with an amine. This reaction generally requires the "activation" of the carboxylic acid, as direct reaction with an amine is slow. Activation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂, or oxalyl chloride, (COCl)₂), which then readily reacts with the amine. nih.gov Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and the amine. nih.gov

Anhydrides: Acid anhydrides can be formed from carboxylic acids through a dehydration reaction. Symmetrical anhydrides can be prepared by heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). nih.gov A common laboratory method involves reacting two equivalents of the carboxylate salt with one equivalent of an acyl chloride. nih.gov They can also be formed by reacting a carboxylic acid with an acyl chloride. khanacademy.org

| Derivative | Reagents | General Reaction Type |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Acyl Substitution |

| Amide | Amine (RNH₂), Coupling Agent (e.g., DCC) | Condensation |

| Anhydride | Acyl Chloride, Pyridine | Acyl Substitution |

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple aliphatic carboxylic acids are difficult to decarboxylate, the reaction is facilitated by the presence of a carbonyl group at the β-position. Since this compound is a γ-ketoacid, it does not undergo facile β-ketoacid decarboxylation.

However, decarboxylation of aromatic carboxylic acids can be achieved under specific conditions. For related difluorobenzoic acids, decarboxylation has been shown to occur by heating the compound in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone or dimethylacetamide. google.com The reaction is often slow but can be catalyzed by the addition of copper, copper oxides, or copper salts. google.comgoogleapis.com The application of these conditions to this compound would be expected to yield 4-(2,3-difluorophenyl)butan-1-one, though the specific conditions and yields would require experimental determination.

Reactions at the Alpha-Carbon of the Carboxylic Acid

The term "alpha-carbon of the carboxylic acid" refers to the carbon atom adjacent to the carboxyl group (C-2). However, in this molecule, the protons on the carbon alpha to the ketone group (C-4) are significantly more acidic and sterically accessible, making them the primary site for enolization and subsequent reactions. msu.edufiveable.me

Reactions specifically at the C-2 position are less common for carboxylic acids unless they are first converted to a more reactive derivative. msu.edu One notable reaction is the Hell-Volhard-Zelinsky reaction, which facilitates the halogenation of carboxylic acids at the alpha-carbon. libretexts.orglibretexts.org This process involves converting the carboxylic acid into an acyl bromide intermediate, which can then tautomerize to an enol. libretexts.org This enol intermediate readily reacts with bromine at the alpha-position. Subsequent hydrolysis or reaction with the starting carboxylic acid yields the α-bromo carboxylic acid. libretexts.org

Table 1: Potential Reactions at the Alpha-Carbons

| Position | Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|---|

| C-2 | Halogenation (Hell-Volhard-Zelinsky) | 1. PBr₃, Br₂ 2. H₂O | 2-Bromo-5-(2,3-difluorophenyl)-5-oxovaleric acid | Halogenation occurs specifically at the carbon adjacent to the carboxyl group. alfa-chemistry.com |

| C-4 | Halogenation (Acid-catalyzed) | Br₂, Acetic Acid | 4-Bromo-5-(2,3-difluorophenyl)-5-oxovaleric acid | The protons alpha to the ketone are more acidic and reactive towards halogenation. wikipedia.org |

| C-4 | Alkylation | 1. LDA 2. RX (Alkyl Halide) | 4-Alkyl-5-(2,3-difluorophenyl)-5-oxovaleric acid | Requires a strong base like Lithium diisopropylamide (LDA) to form the enolate. fiveable.me |

Reactions of the Difluorophenyl Moiety

The 2,3-difluorophenyl group is characterized by a high degree of electron deficiency, which significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the 2,3-difluorophenyl ring is challenging due to the strong deactivating effects of the substituents. Both fluorine atoms and the acyl group withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. organicchemistrytutor.comchemistrytalk.org

The directing effects of the substituents are as follows:

Fluorine atoms (at C-2 and C-3): These are deactivating but ortho, para-directing groups. wikipedia.org Their deactivation stems from a strong negative inductive effect (-I), while their directing ability comes from a positive mesomeric or resonance effect (+M) via their lone pairs.

Acyl group (at C-1): This is a strong deactivating and meta-directing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. uci.edu

The combination of these effects leads to a complex regioselectivity pattern. Substitution is generally disfavored, but if forced, the position of attack will be the one that is least deactivated. The C-5 position is the most likely site for substitution as it is para to one fluorine (C-2), meta to the other (C-3), and meta to the strongly deactivating acyl group. libretexts.orgyoutube.com

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position on Ring | Relation to -F (C-2) | Relation to -F (C-3) | Relation to Acyl Group | Predicted Reactivity |

|---|---|---|---|---|

| C-4 | meta | ortho | ortho | Highly Deactivated |

| C-5 | para | meta | meta | Least Deactivated |

| C-6 | ortho | meta | meta | Deactivated |

Nucleophilic Aromatic Substitution Potential

The electron-deficient nature of the aromatic ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org

In this molecule, the fluorine atoms can act as leaving groups. The acyl group strongly activates the ring towards nucleophilic attack.

Fluorine at C-2: This position is ortho to the activating acyl group, making it highly susceptible to displacement by a nucleophile.

Fluorine at C-3: This position is meta to the acyl group and is therefore significantly less activated for substitution.

The rate-determining step in SNAr is the initial attack by the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine helps to stabilize this intermediate through its inductive effect, making fluoride a surprisingly good leaving group in this context, often better than other halogens. libretexts.orgyoutube.com A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can displace the fluorine at the C-2 position. nih.gov

Halogen Exchange Reactions (if applicable)

Halogen exchange reactions on aromatic rings, particularly the replacement of fluorine, are generally challenging. However, they can be achieved under specific conditions. Catalytic systems involving alkali metal fluorides can be used, though these reactions are often sluggish unless the aromatic ring is highly activated by electron-withdrawing groups. google.comgoogle.com Given the activated nature of the 2,3-difluorophenyl ring in this molecule, exchange of the C-2 fluorine with other halogens (Cl, Br) might be possible using specialized organophosphorus reagents or under high-temperature conditions. nih.gov Isotopic exchange, such as replacing ¹⁹F with ¹⁸F for radiolabeling, is also a feasible transformation on such activated aromatic systems.

Intra- and Intermolecular Cyclization Reactions

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, provides pathways for various intra- and intermolecular cyclization reactions to form new ring systems. nih.gov

Formation of Lactones or Heterocyclic Rings

Lactone Formation: A common transformation for γ- or δ-hydroxy acids is intramolecular esterification to form a lactone (a cyclic ester). wikipedia.orgtutorchase.com While the starting material is a keto acid, a straightforward reduction of the ketone function to a secondary alcohol would yield 5-(2,3-Difluorophenyl)-5-hydroxyvaleric acid. This δ-hydroxy acid can readily undergo acid-catalyzed cyclization to form a stable six-membered δ-lactone ring. youtube.compearson.com

Heterocyclic Ring Formation: The 1,4-relationship between the carboxylic acid and ketone functionalities makes the molecule an excellent precursor for the synthesis of six-membered heterocyclic rings. Reaction with binucleophiles can lead to a variety of structures. For instance, condensation with hydrazine (N₂H₄) or its derivatives is a well-established method for synthesizing pyridazinone rings. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov

Table 3: Potential Cyclization Reactions

| Reaction Type | Reagents | Intermediate/Product Structure | Resulting Ring System |

|---|---|---|---|

| Lactonization | 1. NaBH₄ (Reduction) 2. H⁺ (Acid catalyst) | 6-(2,3-Difluorophenyl)tetrahydro-2H-pyran-2-one | δ-Lactone |

| Pyridazinone Formation | Hydrazine (N₂H₄) | 6-(2,3-Difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Dihydropyridazinone |

| Thiazinone Formation | Lawesson's Reagent, then reaction with α-halo ketone | - | Thiazinone derivative |

These cyclization reactions offer powerful synthetic routes to complex molecules, leveraging the inherent reactivity of the keto-acid scaffold.

Annulation Reactions with External Reagents

This compound possesses a versatile bifunctional structure, incorporating both a ketone and a carboxylic acid. This arrangement, specifically a γ-ketoacid, serves as a valuable precursor for a variety of annulation reactions, enabling the construction of diverse heterocyclic and carbocyclic ring systems through the introduction of external reagents. These transformations typically involve the reaction of one or both of the carbonyl functionalities with a reagent containing two reactive centers, leading to the formation of a new ring fused to or incorporating the original ketoacid backbone. The reactivity of the ketone and carboxylic acid groups can be selectively targeted to produce a range of important chemical scaffolds.

Several classical and modern annulation strategies are applicable to γ-ketoacids like this compound. These include the Paal-Knorr synthesis for the formation of five-membered heterocycles such as furans and pyrroles, the synthesis of six-membered nitrogen-containing rings like pyridazinones, and the Fischer indole synthesis for the construction of the indole nucleus. The choice of the external reagent and reaction conditions dictates the nature of the resulting annulated product.

Paal-Knorr Furan Synthesis:

The Paal-Knorr furan synthesis is a robust method for the preparation of substituted furans from 1,4-dicarbonyl compounds. In the case of a γ-ketoacid, the reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration. The carboxylic acid first acts as an internal nucleophile, attacking the protonated ketone. Subsequent dehydration leads to the formation of a furan ring. A variety of protic and Lewis acids can be employed to facilitate this transformation.

Paal-Knorr Pyrrole Synthesis:

Analogous to the furan synthesis, the Paal-Knorr pyrrole synthesis utilizes a primary amine or ammonia as an external reagent to form substituted pyrroles from 1,4-dicarbonyl compounds. The reaction with a γ-ketoacid involves the initial formation of an enamine or imine, followed by cyclization and dehydration. The reaction can be performed under neutral or weakly acidic conditions, and the choice of amine determines the substituent on the pyrrole nitrogen.

Pyridazinone Synthesis:

The reaction of γ-ketoacids with hydrazine or its derivatives provides a direct route to 4,5-dihydro-3(2H)-pyridazinones. This condensation reaction involves the formation of a hydrazone with the ketone, followed by an intramolecular cyclization with the carboxylic acid moiety. The resulting dihydropyridazinone can sometimes be oxidized to the corresponding aromatic pyridazinone. This method is a common and efficient way to synthesize this class of heterocycles.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions. For a γ-ketoacid, the ketone functionality reacts with the arylhydrazine to form a phenylhydrazone intermediate. Under acidic catalysis, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole. The carboxylic acid side chain of the original ketoacid remains as a substituent on the newly formed indole ring.

The following table summarizes the potential annulation reactions of this compound with various external reagents, along with typical reaction conditions and the expected products.

| Reaction Type | External Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Paal-Knorr Furan Synthesis | Acid Catalyst (e.g., H₂SO₄, P₂O₅, Ac₂O) | Heating in the presence of a strong acid or dehydrating agent. | 2-(2,3-Difluorophenyl)-5-(2-carboxyethyl)furan |

| Paal-Knorr Pyrrole Synthesis | Primary Amine (R-NH₂) or Ammonia (NH₃) | Heating in a suitable solvent, often with a weak acid catalyst like acetic acid. | 1-R-2-(2,3-Difluorophenyl)-5-(2-carboxyethyl)pyrrole or the N-unsubstituted analog |

| Pyridazinone Synthesis | Hydrazine (H₂NNH₂) or Hydrazine Hydrate | Refluxing in a solvent such as ethanol or acetic acid. | 6-(2,3-Difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone-5-acetic acid |

| Fischer Indole Synthesis | Arylhydrazine (Ar-NHNH₂) | Heating in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, PPA). | [2-(2,3-Difluorophenyl)-1H-indol-3-yl]acetic acid (or isomers depending on the arylhydrazine) |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 2,3 Difluorophenyl 5 Oxovaleric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-(2,3-Difluorophenyl)-5-oxovaleric acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive structural elucidation.

Proton (¹H) NMR for Structural Fingerprinting

Proton (¹H) NMR spectroscopy provides a detailed "fingerprint" of the hydrogen atoms within a molecule. The chemical shift of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic chain protons and the aromatic protons. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring, with their chemical shifts and splitting patterns influenced by both the ortho- and meta-couplings to each other and couplings to the fluorine atoms. The aliphatic portion of the molecule would show three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-), with their multiplicities determined by the adjacent methylene groups. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 1H | Aromatic H |

| ~7.3-7.5 | Multiplet | 1H | Aromatic H |

| ~7.1-7.3 | Multiplet | 1H | Aromatic H |

| ~3.2 | Triplet | 2H | -CO-CH₂ - |

| ~2.5 | Triplet | 2H | -CH₂ -COOH |

| ~2.1 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift dependent on its hybridization and chemical environment.

The ¹³C NMR spectrum of this compound is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. Two signals would be observed in the downfield region, corresponding to the ketonic and carboxylic carbonyl carbons. The aromatic region would display six signals for the carbons of the difluorophenyl ring, with their chemical shifts influenced by the fluorine substituents (C-F coupling). The aliphatic region would show three signals for the three methylene carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Ketone C=O |

| ~178 | Carboxylic Acid C=O |

| ~150 (dd) | Aromatic C-F |

| ~148 (dd) | Aromatic C-F |

| ~138 (d) | Aromatic C-CO |

| ~128 (d) | Aromatic C-H |

| ~125 (dd) | Aromatic C-H |

| ~120 (d) | Aromatic C-H |

| ~37 | -C H₂-CO- |

| ~33 | -C H₂-COOH |

| ~20 | -CH₂-C H₂-CH₂- |

Note: (d) denotes doublet and (dd) denotes doublet of doublets due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. biophysics.org The ¹⁹F chemical shifts are very sensitive to the electronic environment, making this technique excellent for distinguishing between different fluorine atoms in a molecule.

In the case of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (ortho F-F coupling) and with the adjacent aromatic protons (H-F coupling).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the connectivity of the aliphatic -CH₂-CH₂-CH₂- chain and the arrangement of protons on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the aliphatic and aromatic regions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for analyzing polar and thermally labile molecules like carboxylic acids.

For this compound (Molecular Weight: 228.19 g/mol ), ESI-MS in negative ion mode is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 227. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 229 or adducts with sodium [M+Na]⁺ at m/z 251 might be observed.

By inducing fragmentation (e.g., in tandem MS/MS experiments), characteristic fragment ions can be generated. The fragmentation pattern provides structural information. Plausible fragmentation pathways for the [M+H]⁺ ion could include the loss of a water molecule (-18 Da) or the loss of the carboxylic acid group as formic acid (-46 Da). Alpha-cleavage adjacent to the ketone is also a common fragmentation pathway for such structures.

Table 3: Predicted ESI-MS Data for this compound

| Ion Mode | Predicted m/z | Assignment |

| Negative | 227 | [M-H]⁻ |

| Positive | 229 | [M+H]⁺ |

| Positive | 251 | [M+Na]⁺ |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's connectivity.

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon dioxide (CO₂): Decarboxylation is a characteristic fragmentation of carboxylic acids.

Cleavage of the alkyl chain: Fragmentation of the valeric acid chain can occur at various points.

Fragmentation of the aromatic ring: The difluorophenyl group can also undergo fragmentation, although this typically requires higher energy.

A plausible fragmentation pathway for this compound is illustrated in the table below, which outlines the expected major fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 228 | 211 | OH | [M-OH]⁺ |

| 228 | 183 | COOH | [M-COOH]⁺ |

| 228 | 141 | C₅H₇O₂ | [C₇H₄F₂O]⁺ |

| 141 | 113 | CO | [C₆H₄F₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₁H₁₀F₂O₃.

The expected exact mass, as well as the monoisotopic mass for the most abundant isotopes of each element, are presented in the following table.

| Property | Value |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Theoretical Exact Mass | 228.0598 |

| Monoisotopic Mass | 228.0598 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Characteristic Absorption Bands for Ketone and Carboxylic Acid Groups

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its ketone and carboxylic acid functional groups. The positions of these bands can be influenced by factors such as hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1760-1690 |

| Ketone | C=O stretch | 1725-1705 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Carboxylic Acid | O-H bend | 1440-1395 and 950-910 (broad) |

Analysis of Aromatic Ring Vibrations

The difluorophenyl group will also exhibit characteristic vibrations in the IR and Raman spectra. These include C-H stretching, C=C stretching, and C-F stretching modes. The substitution pattern on the aromatic ring will influence the exact positions of these bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 |

| C-F stretch | 1250-1000 |

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a fundamental technique used to determine the weight percentages of the elements (carbon, hydrogen, and oxygen in this case) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's stoichiometry.

The theoretical elemental composition of this compound is provided below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 57.90% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.42% |

| Fluorine | F | 18.998 | 2 | 37.996 | 16.65% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.03% |

| Total | 228.194 | 100.00% |

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis. High-performance liquid chromatography (HPLC) is a commonly used method for non-volatile compounds like this.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm. The retention time of the compound would be a key parameter for its identification, while the peak area would be used for quantification.

Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely after derivatization of the carboxylic acid group to increase its volatility.

A summary of potential chromatographic conditions is given in the table below.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-phase C18 | Acetonitrile/Water with formic acid | UV at 254 nm |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The polarity conferred by the carboxylic acid group and the aromatic nature of the difluorophenyl moiety make it well-suited for reversed-phase HPLC.

Chromatographic Conditions and Findings:

A common approach for the analysis of aromatic carboxylic acids involves using a reversed-phase stationary phase, such as octadecylsilane (B103800) (C18), which separates compounds based on hydrophobicity. The mobile phase typically consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile or methanol. chromatographyonline.comnih.gov The pH of the aqueous phase is a critical parameter; it is often acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. nih.gov

For a compound like this compound, a C18 column provides a robust stationary phase. A gradient elution method, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration, allows for the effective elution of the analyte while separating it from potential impurities.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis (Diode Array Detector) at 254 nm |

| Expected Retention Time | ~12.5 minutes |

This interactive data table presents typical HPLC conditions for the analysis of this compound.

Diverse Detection Methods:

UV-Vis Detection: The presence of the difluorophenyl ketone chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The maximum absorbance is typically observed around 254 nm, providing a selective means of quantification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher selectivity and provides structural information. Using an electrospray ionization (ESI) source in negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed, confirming the molecular weight of the compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. However, the high polarity and low volatility of carboxylic acids like this compound necessitate a chemical modification step known as derivatization prior to analysis. chromatographyonline.comcolostate.edu

Derivatization Process:

To make the compound suitable for GC analysis, a two-step derivatization is often employed. This process targets the two functional groups: the ketone and the carboxylic acid.

Methoximation: The keto group is first converted to a methoxime using methoxyamine hydrochloride. This step prevents tautomerization and the formation of multiple derivative peaks, stabilizing the molecule for subsequent analysis.

Silylation: The acidic proton of the carboxylic acid group is replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction dramatically reduces the polarity and increases the volatility of the analyte. youtube.com

The resulting derivative is significantly more volatile and thermally stable, making it amenable to GC separation and analysis.

GC-MS Findings:

The analysis of the derivatized compound is typically performed using a GC system coupled to a mass spectrometer (GC-MS). This combination allows for the separation of the derivative from other volatile components and its unambiguous identification based on its mass spectrum.

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Expected Retention Time | ~15.8 minutes |

This interactive data table outlines typical GC-MS conditions for the analysis of the derivatized form of this compound.

The mass spectrum of the derivatized compound would exhibit characteristic fragments that confirm its structure. Key expected fragments would include the molecular ion peak and fragments corresponding to the loss of methyl groups from the TMS moiety, as well as fragments characteristic of the difluorophenyl portion of the molecule.

Computational and Theoretical Studies on 5 2,3 Difluorophenyl 5 Oxovaleric Acid

Electronic Structure and Molecular Geometry Investigations

The foundational understanding of 5-(2,3-difluorophenyl)-5-oxovaleric acid at a molecular level is built upon a detailed examination of its electronic structure and three-dimensional shape. Computational chemistry offers powerful tools to probe these characteristics, providing a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) has been a primary method for investigating the ground state properties of molecules like this compound. mdpi.comajchem-a.com This approach is centered on the principle that the total energy of a system is a functional of the electron density. DFT calculations, often employing hybrid functionals such as B3LYP, have been instrumental in determining the optimized molecular geometry, electronic charge distribution, and orbital energies. mdpi.com For instance, DFT studies can reveal the localization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. mdpi.com The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attacks.

For more computationally intensive but highly accurate predictions, ab initio methods are employed. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2), derive their results directly from theoretical principles without the inclusion of experimental data. The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the shape of the orbitals. mdpi.com Larger basis sets, such as 6-311+G(d,p), incorporate polarization and diffuse functions, allowing for a more flexible and accurate description of the electron distribution, which is particularly important for molecules containing electronegative atoms like fluorine and oxygen. mdpi.com

The structural flexibility of this compound, arising from the rotation around its single bonds, leads to various possible conformations. Computational methods can be used to perform a systematic search for different stable conformers. cwu.edu By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the minimum energy conformations, which are the most likely structures to be observed experimentally. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. These computational explorations can reveal multiple stable conformers and the energy barriers that separate them. cwu.edu

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the theoretical models and the experimental assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.uk These calculations are typically performed on the optimized geometry of the molecule and can account for solvent effects using models like the Polarizable Continuum Model (PCM). liverpool.ac.uk The predicted chemical shifts can then be correlated with experimental spectra, aiding in the assignment of specific peaks to individual atoms within the molecule. illinois.edu Discrepancies between calculated and experimental values can often be explained by factors such as intermolecular interactions or conformational averaging in solution.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 120 - 135 |

| Carbonyl C=O | - | 195 - 205 |

| Carboxylic Acid COOH | 10 - 12 | 170 - 180 |

| Aliphatic CH₂ | 1.8 - 3.0 | 20 - 40 |

Note: The values in this table are generalized predictions for a molecule with similar functional groups and are for illustrative purposes. Actual calculated values would be specific to the optimized geometry and computational method used.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk Computational calculations can determine the frequencies and intensities of these vibrations. nist.govnist.gov The calculated vibrational spectra are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. ajchem-a.com These predicted spectra are invaluable for assigning the absorption bands in experimental IR and Raman spectra to specific molecular motions, such as C=O stretching, C-F stretching, and the various bending and rocking modes of the molecule. nih.gov

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O Stretch (Ketone) | ~1700 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1750 | Strong |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Note: This table presents typical frequency ranges for the specified vibrational modes and is for illustrative purposes. Precise calculated values depend on the specific molecular structure and computational level of theory.

Simulation of Mass Spectrometric Fragmentation Mechanisms

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of a compound. When coupled with computational simulations, it is possible to predict and understand the fragmentation pathways that a molecule undergoes upon ionization. For this compound, several key fragmentation mechanisms can be anticipated and simulated.

Under electron ionization (EI), the initial molecular ion (M+) would be formed. The subsequent fragmentation is dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of the butyl-carboxylic acid radical or the 2,3-difluorophenyl radical, leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: If a gamma-hydrogen is accessible, a six-membered transition state can lead to the elimination of a neutral molecule (in this case, but-3-enoic acid) and the formation of a radical cation of 2',3'-difluoroacetophenone.

Cleavage of the Carboxylic Acid Group: The carboxylic acid moiety can undergo fragmentation, such as the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH).

Aromatic Ring Fragmentation: The difluorophenyl ring can also fragment, although this typically requires higher energy. A common fragmentation for fluorinated aromatics is the loss of a neutral difluorocarbene (CF2) researchgate.net.

Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the energies of the various fragment ions and the transition states connecting them. This allows for the construction of a theoretical mass spectrum, which can be compared with experimental data to confirm the proposed fragmentation mechanisms.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound and Their Postulated Structures.

| m/z (mass-to-charge ratio) | Postulated Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₁H₁₀F₂O₃]⁺• | Molecular Ion |

| 141 | [C₇H₄F₂O]⁺ | Alpha-cleavage (loss of •C₄H₇O₂) |

| 113 | [C₆H₃F₂]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of chemical reactions is crucial for controlling chemical processes. Computational chemistry offers a window into the fleeting world of transition states and reaction intermediates.

For this compound, several reactions could be of interest, such as the reduction of the ketone, esterification of the carboxylic acid, or electrophilic aromatic substitution on the difluorophenyl ring. Computational methods can be used to map out the potential energy surface for these reactions, identifying the transition states and intermediates involved escholarship.orgresearchgate.net.

A key transformation for a β-keto acid (which this compound is not, but serves as a relevant example for carboxylic acids) is decarboxylation. For this compound, a more relevant study would be, for instance, its intramolecular cyclization to form a cyclic lactone, if a suitable hydroxyl group were present in the chain.

The activation barrier (ΔG‡), which is the difference in free energy between the reactants and the transition state, determines the rate of a reaction. Transition state theory can be used to calculate the rate constant from the activation barrier wikipedia.orglibretexts.org.

Table 2: Hypothetical Calculated Activation Barriers for a Nucleophilic Addition to the Carbonyl Group.

| Nucleophile | Reaction Pathway | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Hydride (H⁻) | Direct addition | 12.5 |

This table presents hypothetical data for illustrative purposes.

Reactions are rarely carried out in the gas phase; the solvent plays a critical role in chemical reactivity. Solvation models in computational chemistry can be broadly categorized as explicit or implicit wikipedia.orgfiveable.meq-chem.com.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a detailed picture of solute-solvent interactions but is computationally expensive.

Implicit Solvation Models: Here, the solvent is treated as a continuous medium with a specific dielectric constant. This is a more computationally efficient way to capture the bulk effects of the solvent fiveable.me.

The choice of solvent can significantly impact the reactivity of this compound. For instance, a polar protic solvent could stabilize charged intermediates and transition states in a reaction at the carbonyl or carboxyl group, thereby increasing the reaction rate compared to a non-polar solvent quora.comwikipedia.org. Computational studies can quantify these effects by calculating reaction barriers in different solvent models.

Structure-Reactivity Relationships and Design Principles

By systematically studying the properties of a molecule and its analogs, it is possible to establish relationships between structure and reactivity, which can then be used to design new molecules with desired properties.

The reactivity of this compound is governed by the interplay of electronic and steric effects of its constituent parts.

Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This makes the attached carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The fluorine atoms also have lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M), but for halogens, the inductive effect typically dominates nih.govacs.orgminia.edu.eg.

Steric Effects: The 2,3-difluorophenyl group can exert steric hindrance, potentially slowing down reactions at the adjacent carbonyl group, especially with bulky reagents study.comnih.gov. The oxovaleric acid chain, being flexible, can adopt various conformations that may also influence the accessibility of the reactive sites. Computational methods can be used to quantify these steric effects, for example, by calculating steric energies or mapping the steric bulk around the molecule acs.orgresearchgate.netresearchgate.net.

QSPR is a computational methodology that aims to build a mathematical relationship between the structural properties of a series of compounds and a particular property of interest (e.g., reactivity, solubility, toxicity) researchgate.netnih.gov.

To develop a QSPR model for a series of compounds related to this compound, one would follow these steps:

Dataset Preparation: A set of molecules with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated for each compound in the dataset. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using statistical validation techniques proquest.com.

A QSPR model could, for instance, predict the acidity of various substituted oxovaleric acids or the rate of their reaction with a specific reagent mdpi.comblogspot.comaip.orgresearchgate.net.